molecular formula C37H50N8O8 B12428933 Mal-Phe-C4-Val-Cit-PAB-DMEA

Mal-Phe-C4-Val-Cit-PAB-DMEA

Cat. No.: B12428933
M. Wt: 734.8 g/mol
InChI Key: BEYGPHVYYUHOQW-ZQAZVOLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-Phe-C4-Val-Cit-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide group. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves multiple steps, starting with the preparation of individual components such as Maleimide, Phenylalanine, Valine, and Citric acid derivatives. These components are then linked together through a series of peptide bond formations and chemical reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product, which is crucial for its application in ADCs .

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-Val-Cit-PAB-DMEA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are the active drug molecules that are linked to the antibody in ADCs. These products are designed to target and kill cancer cells specifically .

Scientific Research Applications

Mal-Phe-C4-Val-Cit-PAB-DMEA has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-Phe-C4-Val-Cit-PAB-DMEA functions as a cleavable linker in ADCs. The Maleimide group allows it to bind to the antibody, while the cleavable linker ensures that the drug is released in the target cells. The cleavage occurs through enzymatic reactions, typically involving proteases, which are abundant in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Mal-Phe-C4-Val-Cit-PAB: Another cleavable linker used in ADCs.

    Mal-Phe-C4-Val-Cit-PAB-DMA: A variant with a different amine group.

Uniqueness

Mal-Phe-C4-Val-Cit-PAB-DMEA is unique due to its specific cleavable linker design, which ensures efficient drug release in target cells. Its incorporation of the Maleimide group also provides strong and stable binding to antibodies, making it highly effective in ADC applications .

Properties

Molecular Formula

C37H50N8O8

Molecular Weight

734.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1

InChI Key

BEYGPHVYYUHOQW-ZQAZVOLISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.